molecular formula C10H9NS B1392006 4-Methyl-3-(3-thienyl)pyridine CAS No. 1187170-05-3

4-Methyl-3-(3-thienyl)pyridine

Cat. No.: B1392006
CAS No.: 1187170-05-3
M. Wt: 175.25 g/mol
InChI Key: SBQCIQZRUGSFRG-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Sciences

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by a cyclic structure containing at least one atom other than carbon within the ring. publish.csiro.auresearchgate.net The most common heteroatoms are nitrogen, oxygen, and sulfur. researchgate.net The presence of these heteroatoms imparts unique physicochemical properties and reactivity compared to their carbocyclic counterparts. publish.csiro.au

This structural diversity makes heterocyclic scaffolds fundamental to numerous scientific and industrial fields. mdpi.com They are integral to the processes of life, forming the core of essential biological molecules like DNA, RNA, vitamins, and hormones. researchgate.net In fact, more than 90% of new drugs contain a heterocyclic moiety, highlighting their critical role in medicinal chemistry. mdpi.com Their applications also extend to materials science, where they are used in the development of conducting polymers, organic semiconductors, and functional dyes. publish.csiro.au

Prominence of Pyridine (B92270) and Thiophene (B33073) Moieties in Medicinal and Materials Chemistry

Pyridine , a six-membered ring containing one nitrogen atom, is a privileged scaffold in drug discovery. beilstein-journals.orgrsc.org Its ability to form hydrogen bonds, its basicity, and its compact size make it a frequent component in pharmaceuticals. cdnsciencepub.com Pyridine derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties. rsc.orgfluorochem.co.ukroyalsocietypublishing.org The pyridine nucleus is found in over 7,000 drug molecules and is a key component of natural products like nicotine (B1678760) and pyridoxine (B80251) (a form of Vitamin B6). beilstein-journals.orgcdnsciencepub.com In materials chemistry, pyridine-containing compounds are utilized as ligands in organometallic complexes and in the creation of functional nanomaterials. cdnsciencepub.comnih.gov

Thiophene , a five-membered ring with a sulfur atom, is another vital heterocycle. royalsocietypublishing.org It is considered a bioisostere of a phenyl ring, meaning it can often substitute a benzene (B151609) ring in a drug molecule while maintaining or improving biological activity. researchgate.net Thiophene derivatives are known for a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. royalsocietypublishing.org In the realm of materials science, thiophenes are workhorses for organic electronics. bohrium.com Polythiophenes are highly studied conducting polymers, and the thiophene moiety is a common building block for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent charge transport capabilities. mdpi.combohrium.com

The combination of pyridine and thiophene rings into a single molecule, as seen in thienylpyridines, can lead to compounds with interesting photophysical and biological properties, including potential applications as anticancer and antimicrobial agents. aun.edu.egresearchgate.net

Contextualizing 4-Methyl-3-(3-thienyl)pyridine within Biaryl Heterocycles

This compound belongs to the structural class of biaryl heterocycles. Biaryls are compounds containing two aromatic rings linked by a single bond. nih.gov This structural motif is prevalent in many top-selling drugs and compounds entering clinical trials. nih.gov The synthesis of such compounds has been greatly advanced by the development of cross-coupling reactions, with the Suzuki-Miyaura cross-coupling being one of the most widely used methods for forming the aryl-aryl bond. mdpi.combohrium.comuwindsor.ca

The coupling of two different heterocyclic rings, such as pyridine and thiophene, can be challenging due to the specific electronic properties of each ring system. beilstein-journals.org For instance, the synthesis of thienylpyridines via Suzuki coupling can be complicated by the tendency of thiopheneboronic acids to degrade. beilstein-journals.org Despite these challenges, various catalytic methods have been developed to facilitate the efficient synthesis of heterobiaryls. organic-chemistry.org

The specific isomer this compound, where the 3-position of the thiophene ring is connected to the 3-position of a 4-methylpyridine (B42270) ring, represents one of many possible arrangements. The rotational barrier around the central carbon-carbon single bond in biaryl systems is a key determinant of their three-dimensional shape, which in turn influences their interaction with biological targets or their packing in solid-state materials. nih.gov While detailed studies on this compound itself are not prominent in the literature, related isomers like 2-Methyl-6-(3-thienyl)pyridine have been synthesized and characterized as part of the broader exploration of thienylpyridines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-2-4-11-6-10(8)9-3-5-12-7-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQCIQZRUGSFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Emission SpectroscopySpecific experimental UV-Vis absorption and fluorescence emission data for 4-Methyl-3-(3-thienyl)pyridine are not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals key information about its electronic structure. The molecule, possessing a conjugated system composed of a pyridine (B92270) and a thiophene (B33073) ring, exhibits characteristic absorption bands in the UV-Vis region. These absorptions are primarily attributed to π → π* and n → π* electronic transitions. nih.gov

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions are generally of lower intensity and result from the excitation of non-bonding electrons, such as the lone pair on the nitrogen atom of the pyridine ring, to an antibonding π* orbital.

While specific experimental data for this compound is not extensively documented, the spectral characteristics can be inferred from related thienyl-pyridine structures. rsc.orgresearchgate.net The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the heterocyclic systems. For similar thiophene-based pyridine derivatives, absorption bands are typically observed in the range of 250–380 nm. rsc.org The methyl group, acting as a weak electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted 3-(3-thienyl)pyridine (B1268817) parent compound.

Table 1: Predicted UV-Vis Spectral Data for this compound
Transition TypePredicted λmax Range (nm)Associated Moiety
π → π250 - 320Thienyl & Pyridine Rings
n → π320 - 380Pyridine Ring (Nitrogen lone pair)

Photoluminescence and Fluorescence Behavior

The conjugated π-system of this compound suggests the potential for luminescent properties upon photoexcitation. Photoluminescence, including fluorescence, arises when a molecule absorbs a photon, promoting it to an excited electronic state, and subsequently emits a photon to return to the ground state.

The fluorescence of heterocyclic compounds is highly dependent on their molecular structure and environment. nih.gov For many pyridine and thiophene derivatives, emission is observed in the blue to green region of the visible spectrum. nih.govrsc.org The fluorescence quantum yield and emission wavelength are sensitive to the substitution pattern on the aromatic rings and the polarity of the solvent. rsc.org In many multi-substituted pyridine derivatives, blue emission is observed in the 460–487 nm range. nih.gov

The presence of the thiophene ring, known to be a component in many fluorescent materials, coupled with the pyridine ring, can lead to efficient intramolecular charge transfer (ICT) characteristics in the excited state, which often governs the fluorescence behavior. rsc.orgrsc.org The methyl substituent may slightly modulate the emission properties. While specific experimental fluorescence data for this compound is scarce, its behavior is expected to align with that of similar D-π-A (donor-π-acceptor) structured chromophores.

Table 2: Expected Photoluminescence Properties for this compound
PropertyPredicted CharacteristicInfluencing Factors
Emission Wavelength (λem)Blue-Green Region (~450 - 550 nm)Solvent Polarity, π-Conjugation
Quantum Yield (ΦF)Low to ModerateMolecular Rigidity, Non-radiative Decay Pathways
Stokes ShiftModerate to LargeGeometrical Relaxation in Excited State

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a definitive technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The nominal molecular weight of the compound (C₁₀H₉NS) is 175 g/mol . In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, characteristic ions.

The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 175. Key fragmentation pathways can be predicted based on the structure:

Loss of a Methyl Radical : A common fragmentation for methylated aromatic compounds is the loss of the methyl group (•CH₃), which would result in a significant peak at m/z 160 (M-15). sapub.org

Loss of a Hydrogen Radical : The molecular ion may lose a hydrogen atom to form a stable [M-H]⁺ ion at m/z 174. This is a common feature in the mass spectra of aromatic nitrogen heterocycles. researchgate.net

Ring Fragmentation : Cleavage of the heterocyclic rings can occur. The pyridine ring may lose hydrogen cyanide (HCN), a characteristic fragmentation, leading to further daughter ions. core.ac.uk The thiophene ring can also undergo cleavage. arkat-usa.org

Cleavage of the Inter-ring Bond : Scission of the C-C bond connecting the pyridine and thiophene rings can lead to fragments corresponding to the individual heterocyclic cations, although this is often less favored than fragmentation of substituents.

The stability of the resulting fragment ions often dictates the relative abundance of the peaks observed in the mass spectrum. pearson.comnih.gov

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
m/z ValueProposed Ion StructureNeutral Loss
175[C₁₀H₉NS]⁺˙ (Molecular Ion)-
174[C₁₀H₈NS]⁺H•
160[C₉H₆NS]⁺•CH₃
148[C₉H₈N]⁺ or [C₈H₆S]⁺˙HCN from [M-H]⁺ or C₂H₂S

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G+(d,p), to solve the Schrödinger equation approximately.

Geometry Optimization and Conformational Analysis

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. This process seeks the lowest energy conformation on the potential energy surface. For 4-Methyl-3-(3-thienyl)pyridine, a key structural parameter is the dihedral angle between the pyridine (B92270) and thienyl rings. This angle dictates the extent of π-conjugation between the two aromatic systems, which in turn influences the electronic properties of the molecule. Conformational analysis ensures that the identified structure is a true energy minimum, providing a reliable foundation for all subsequent property calculations. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in explaining chemical reactivity and electronic transitions. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

HOMO : The energy of the HOMO is related to the molecule's ability to donate electrons, reflecting its nucleophilic character. In this compound, the HOMO is expected to be distributed across the electron-rich π-systems of the pyridine and thienyl rings. scispace.com

LUMO : The energy of the LUMO corresponds to the molecule's ability to accept electrons, indicating its electrophilic character. The LUMO is typically located on the π-antibonding orbitals of the aromatic rings. scispace.com

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com This energy gap also corresponds to the energy of the lowest electronic transition, which can be observed in UV-Vis spectroscopy. youtube.com

Illustrative FMO Parameters for this compound

ParameterEnergy (eV)Description
EHOMO-6.20Energy of the Highest Occupied Molecular Orbital
ELUMO-1.50Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.70LUMO-HOMO energy difference

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines charge transfer events between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the stabilization energy (E(2)) associated with these intramolecular interactions. acadpubl.eu For this compound, significant interactions would include:

Delocalization from the lone pair of the pyridine nitrogen atom (nN) into the antibonding π* orbitals of the pyridine ring.

Interactions between the π orbitals of the pyridine ring and the π* orbitals of the thienyl ring, indicating charge transfer and conjugation between the two rings.

Hyperconjugative effects involving the methyl group's C-H bonds and the pyridine ring.

Example NBO Analysis of Key Intramolecular Interactions

Donor OrbitalAcceptor OrbitalStabilization Energy E(2) (kcal/mol)
π(CPyridine-CPyridine)π(CThienyl-CThienyl)~15-25
LP(N)π(CPyridine-CPyridine)~30-50
π(CThienyl-CThienyl)π*(CPyridine-CPyridine)~10-20

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. dtic.mil It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red/Yellow : Regions of negative potential, which are electron-rich. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, the most negative potential is expected around the nitrogen atom of the pyridine ring.

Blue : Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms.

The MEP map provides a visual representation of the charge distribution and is a powerful predictor of non-covalent interactions and sites of protonation. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. nih.govscielo.org.za

Infrared (IR) Spectroscopy : Theoretical vibrational frequencies can be calculated to predict the IR spectrum. Assignments of vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and C-S stretching, can be made by analyzing the potential energy distribution (PED). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values are highly useful for assigning peaks in experimental NMR spectra.

UV-Visible (UV-Vis) Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions from the ground state to excited states. nih.gov These transitions, particularly the HOMO→LUMO transition, correspond to the absorption maxima (λmax) observed in the UV-Vis spectrum. researchgate.net

Predicted Spectroscopic Data for this compound

Spectroscopy TypePredicted DataComputational Method
IRVibrational frequencies and mode assignmentsDFT/B3LYP
NMR1H and 13C chemical shifts (δ, ppm)DFT/GIAO
UV-VisExcitation energies (eV) and absorption wavelengths (λmax, nm)TD-DFT

Analysis of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netresearchgate.net These descriptors are calculated using Koopman's theorem, where the ionization potential (I) is approximated by -EHOMO and the electron affinity (A) by -ELUMO. researchgate.net

Key descriptors include:

Electronegativity (χ) : Measures the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment, quantifying its electrophilic nature.

Calculated Global Reactivity Descriptors

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)-EHOMO6.20
Electron Affinity (A)-ELUMO1.50
Electronegativity (χ)(I+A)/23.85
Chemical Potential (μ)-(I+A)/2-3.85
Chemical Hardness (η)(I-A)/22.35
Chemical Softness (S)1/(2η)0.21
Electrophilicity Index (ω)μ2/(2η)3.15

Research on this compound in Coordination Chemistry and Catalysis Remains Undocumented

Despite significant interest in the broader class of thienyl-pyridine compounds for their applications in coordination chemistry and catalysis, a comprehensive review of scientific literature reveals a notable absence of specific research focused on the chemical compound this compound as a ligand. While numerous studies have explored the synthesis and catalytic activities of metal complexes featuring structurally similar molecules, dedicated investigations into the coordination behavior and catalytic potential of this compound are not publicly available at this time.

The exploration of bidentate and polydentate ligands containing both pyridine and thiophene (B33073) moieties is an active area of research. These ligands are of interest due to the distinct electronic and steric properties conferred by the nitrogen-containing pyridine ring and the sulfur-containing thiophene ring. This combination can lead to the formation of stable metal complexes with unique reactivity, making them attractive candidates for various catalytic applications.

For instance, studies on related compounds such as N-(2-methylpyridyl)-3-thienyl-alkyl-carboxamides have detailed their synthesis and the characterization of their complexes with transition metals like zinc(II), copper(II), and cobalt(II). These studies have investigated the coordination modes, which can be either unidentate or bidentate, and have employed spectroscopic techniques to characterize the resulting metal-ligand complexes.

Furthermore, the broader family of thienyl-terpyridines has been extensively studied, with research focusing on the synthesis of their iron(II), ruthenium(II), osmium(II), and cobalt(II) complexes. These investigations have provided insights into the coordination chemistry of ligands that incorporate a thienyl group attached to a pyridine-based scaffold.

In the realm of catalysis, various pyridine and thiophene-containing ligands have been incorporated into metal complexes to catalyze a range of organic transformations. A significant area of focus has been the development of catalysts for the reduction of carbon dioxide, a critical process for addressing climate change. Research has explored the use of rhenium and other transition metal complexes with polypyridyl ligands for the electrocatalytic and photocatalytic reduction of CO2. However, none of the available research specifically identifies this compound as the ligand in these catalytic systems.

The absence of specific literature on this compound suggests that its potential as a ligand in coordination chemistry and catalysis remains an unexplored area of scientific inquiry. Future research would be necessary to design and synthesize its metal complexes, investigate their coordination modes and stoichiometry, characterize them spectroscopically, and explore their potential applications in transition metal-catalyzed organic transformations, including specific roles such as carbon dioxide reduction.

Future Research Directions and Emerging Innovations

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship has spurred the development of green and sustainable methods for synthesizing heterocyclic compounds like 4-Methyl-3-(3-thienyl)pyridine. Future research is centered on moving away from traditional synthetic routes that often rely on harsh reagents, toxic solvents, and multiple energy-intensive steps. ijprajournal.com

Key areas of innovation include:

One-Pot Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the final product, significantly reducing waste and improving efficiency. nih.gov The development of a one-pot synthesis for this compound would represent a substantial advancement.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can dramatically shorten reaction times and reduce energy consumption compared to conventional heating methods. ijprajournal.commdpi.com Applying this technique to the synthesis of thienylpyridine derivatives is a promising avenue for sustainable production. ijprajournal.com

Use of Green Solvents and Catalysts: Research is focused on replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. rsc.orgmdpi.com Furthermore, the use of reusable, eco-friendly catalysts, such as activated fly ash or solid acid-base catalysts, is being explored to minimize waste and environmental impact. mdpi.combhu.ac.in

Green Chemistry ApproachAdvantages in Synthesizing Pyridine (B92270) Derivatives
Microwave-Assisted Synthesis Reduced reaction times, lower energy consumption, often higher yields. ijprajournal.commdpi.com
Solvent-Free Reactions Eliminates solvent waste, reduces environmental impact, simplifies purification. mdpi.com
Reusable Catalysts (e.g., Fly Ash) Minimizes catalyst waste, cost-effective, environmentally friendly. bhu.ac.in
Multicomponent Reactions High atom economy, reduced number of synthetic steps, operational simplicity. nih.gov

Integration with Advanced Materials Science Applications (e.g., Optoelectronics)

The photophysical properties of thienylpyridine derivatives make them attractive candidates for applications in materials science, particularly in optoelectronics. The conjugated π-system spanning the thienyl and pyridine rings can be engineered to absorb and emit light at specific wavelengths.

Future research in this area aims to:

Develop Novel Emissive Materials: Thienylpyridine-based iridium(III) complexes have been synthesized and shown to have potential in solid-state light-emitting electrochemical cells (LECs). rsc.org Derivatives of this compound could be incorporated into similar metal complexes to tune their emission color and efficiency for applications in organic light-emitting diodes (OLEDs).

Create Aggregation-Induced Emission (AIE) Luminogens: Certain phenylmethylene pyridineacetonitrile derivatives exhibit aggregation-induced emission, where they are non-emissive in solution but become highly fluorescent in the solid state. semanticscholar.org Investigating whether derivatives of this compound can be designed to possess AIE properties could lead to new fluorescent probes and sensors. africaresearchconnects.com

Application AreaRole of Thienylpyridine MoietyResearch Findings
Light-Emitting Cells (LECs) Serves as a cyclometallated ligand in Iridium(III) complexes. rsc.orgComplexes show emission maxima suitable for lighting applications, with thin-film quantum yields up to 51%. rsc.org
Aggregation-Induced Emission (AIE) Forms the core structure of molecules that are highly emissive in the solid state. semanticscholar.orgPositional isomerization of the pyridine ring influences molecular configuration and photophysical properties. semanticscholar.org

Rational Design of Derivatives through Advanced Computational Techniques

Advanced computational techniques are becoming indispensable tools for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. For this compound, these methods can predict how structural modifications will affect its chemical, physical, and biological properties.

Emerging strategies include:

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the structural features of thienylpyridine derivatives with their biological activity, aiding in the design of more potent compounds. jchemlett.com

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. nih.govacgpubs.org It can be used to screen virtual libraries of this compound derivatives to identify promising candidates for specific therapeutic targets. nih.govalliedacademies.org

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov This helps in the early identification of molecules with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development.

Exploration of New Ligand Architectures for Diverse Catalytic Systems

The nitrogen atom of the pyridine ring and the potential for functionalization make this compound and its derivatives promising scaffolds for new ligands in catalysis. The ability of pyridine-containing ligands to coordinate with a wide range of transition metals is well-established. nih.govnih.govnih.govresearchgate.net

Future research directions involve:

Designing Pincer Ligands: The thienylpyridine core can be elaborated with additional donor groups to create tridentate "pincer" ligands. Such ligands are known to form highly stable complexes with metals like ruthenium, iron, and nickel, which can catalyze important chemical transformations. nih.gov

Developing Frustrated Lewis Pairs (FLPs): By incorporating sterically bulky groups, it may be possible to create ligands that, when complexed to a metal (the Lewis acid), have an uncoordinated basic site (the Lewis base). mdpi.com These transition-metal FLPs have shown promise in small molecule activation, including the hydrogenation of challenging substrates. mdpi.com

Catalyzing Hydride Transfer Reactions: Ruthenium(II) polypyridyl complexes are known to catalyze hydride transfer reactions, such as the reduction of NAD+ to NADH. nih.gov New catalytic systems based on this compound could be developed for similar applications in biocatalysis and synthetic chemistry.

Unraveling Novel In Vitro Biological Mechanisms and Target Identification

Thienopyridine and thienopyrimidine scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and antiplatelet effects. researchgate.netekb.egnih.gov This suggests that this compound and its derivatives are a rich source for the discovery of new therapeutic agents.

Key future research areas are:

Broad-Spectrum Biological Screening: Systematic in vitro screening of a library of this compound derivatives against various cancer cell lines, bacterial strains, and fungal pathogens is necessary to identify lead compounds. ekb.eg

Target Identification and Validation: For compounds that show significant biological activity, modern chemical biology techniques are employed to identify their specific molecular targets. nih.gov Network pharmacology, for instance, can predict potential targets by analyzing the complex interactions between drugs, targets, and diseases. mdpi.com

Mechanism of Action Studies: Once a target is identified, detailed in vitro studies are required to elucidate the precise mechanism of action. For example, if a compound induces cancer cell death, studies would investigate whether it acts through apoptosis, and which specific signaling pathways (e.g., MAPK signaling) are involved. mdpi.com Thienopyridine derivatives have been found to induce cell cycle arrest, suggesting this as a potential mechanism to investigate. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-methyl-3-(3-thienyl)pyridine, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated pyridine derivatives and thienyl boronic acids. Key variables include catalyst selection (e.g., Pd(PPh₃)₄), solvent polarity, and temperature. For example, highlights the use of dichloromethane and NaOH in analogous pyridine derivative syntheses, suggesting inert conditions to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and substituent orientation. For instance, emphasizes the use of 2D NMR (COSY, HSQC) to resolve overlapping signals in methyl-substituted pyridines. Mass spectrometry (EI or ESI-MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity. UV-Vis spectroscopy (as in ) can monitor degradation or stability under varying pH/temperature conditions .

Advanced Research Questions

Q. How do structural modifications to the thienyl or pyridine moieties influence the compound’s bioactivity in kinase inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitutions (e.g., replacing the thienyl group with furan or phenyl rings) and biological assays (e.g., p38 MAP kinase inhibition, as in ). Computational docking (AutoDock, Schrödinger Suite) predicts binding affinities, while in vitro assays (IC₅₀ measurements) validate inhibitory potency. For example, methyl group positioning on the pyridine ring (as in ) can sterically hinder or enhance interactions with kinase ATP-binding pockets .

Q. What analytical strategies resolve contradictions in stability data for this compound under oxidative conditions?

  • Methodological Answer : Conflicting stability reports may arise from solvent polarity or trace metal contaminants. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products. ’s ultrasonic degradation protocol can simulate oxidative stress, while electron paramagnetic resonance (EPR) detects radical intermediates. Cross-validation using multiple analytical platforms (HPLC, NMR, FTIR) is recommended to reconcile discrepancies .

Q. How can computational modeling guide the design of this compound derivatives for selective receptor targeting?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize geometries and predict electronic properties (HOMO/LUMO energies). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess binding kinetics to targets like G-protein-coupled receptors (GPCRs). ’s triazolo-pyridine derivatives demonstrate the utility of scaffold hybridization to enhance selectivity. Free-energy perturbation (FEP) methods quantify binding affinity changes upon substituent modifications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
Reactant of Route 2
4-Methyl-3-(3-thienyl)pyridine

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